molecular formula C28H38N2O6S2 B1373425 1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) CAS No. 1255717-85-1

1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate)

Cat. No.: B1373425
CAS No.: 1255717-85-1
M. Wt: 562.7 g/mol
InChI Key: CWFJQBIACKKRJT-UHFFFAOYSA-N
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Description

1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a phenylpropyl group attached to the diazepane ring and two 4-methylbenzenesulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced via a nucleophilic substitution reaction using a phenylpropyl halide and the diazepane intermediate.

    Sulfonation: The final step involves the sulfonation of the diazepane derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale cyclization reactions: using continuous flow reactors to ensure efficient mixing and heat transfer.

    Automated sulfonation processes: to control the addition of 4-methylbenzenesulfonyl chloride and maintain reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) can undergo various chemical reactions, including:

    Oxidation: The phenylpropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The diazepane ring can be reduced to form piperazine derivatives.

    Substitution: The sulfonate groups can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.

Major Products:

    Oxidation: Phenylpropyl ketones or carboxylic acids.

    Reduction: Piperazine derivatives.

    Substitution: Corresponding amine or alcohol derivatives.

Scientific Research Applications

1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex diazepane derivatives.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anxiolytic or anticonvulsant drugs.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) exerts its effects involves:

    Binding to specific receptors: in the central nervous system, potentially modulating neurotransmitter release.

    Interaction with molecular targets: such as GABA receptors, which are known to play a role in anxiety and seizure disorders.

    Pathways involved: may include the inhibition of excitatory neurotransmission or enhancement of inhibitory neurotransmission.

Comparison with Similar Compounds

    1-(3-Phenylpropyl)-1,4-diazepane: Lacks the sulfonate groups, potentially altering its solubility and reactivity.

    1-(3-Phenylpropyl)-1,4-piperazine: Similar structure but with a six-membered ring, which may affect its binding affinity and pharmacological profile.

    1-(3-Phenylpropyl)-1,4-diazepane bis(4-chlorobenzenesulfonate): Similar but with chlorobenzene sulfonate groups, which may influence its chemical reactivity and biological activity.

Uniqueness: 1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) is unique due to the presence of two 4-methylbenzenesulfonate groups, which can significantly impact its solubility, reactivity, and potential biological activity compared to other diazepane derivatives.

This compound’s distinct structural features and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

4-methylbenzenesulfonic acid;1-(3-phenylpropyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2C7H8O3S/c1-2-6-14(7-3-1)8-4-11-16-12-5-9-15-10-13-16;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7,15H,4-5,8-13H2;2*2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFJQBIACKKRJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCN(C1)CCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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